Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-methylbenzofuran, followed by esterification and nitration reactions to introduce the nitrobenzoyl group . The reaction conditions often involve the use of bromine, nitric acid, and methanol as reagents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous reagents like bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Carboxylic acids and alcohols derived from the ester group.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-methyl-5-((4-nitrobenzoyl)oxy)benzofuran-3-carboxylate: Similar structure but with a different position of the nitro group.
Methyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate: Contains a methylsulfonyl group instead of a nitrobenzoyl group.
Uniqueness
Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is unique due to the specific positioning of the nitrobenzoyl group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-4-3-5-11(6-10)20(23)24/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRLWUCOULJJTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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